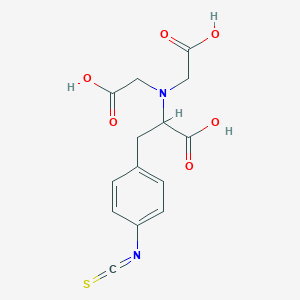
N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trisodium dicarboxymethyl alaninate or trisodium α-DL-alanine diacetate , is a tetradentate complexing agent. Its chemical formula is C7H8NNa3O6 . This compound forms stable chelate complexes with cations having a charge number of at least +2, such as calcium (Ca2+) or magnesium (Mg2+), which are commonly found in hard water.
Preparation Methods
Synthesis:: The industrial synthesis of trisodium N-(1-carboxylatoethyl)iminodiacetate involves several key considerations:
- Achieving high space-time yields.
- Simple reaction control at relatively low pressures and temperatures.
- Continuous process options.
- Minimizing impurities, particularly nitrilotriacetic acid (NTA), which is suspected of being carcinogenic.
- Using inexpensive raw materials.
One synthesis route starts from racemic α-DL-alanine, which is converted to racemic α-ADA by double cyanomethylation with methanal and hydrogen cyanide. Hydrolysis of the intermediately formed diacetonitrile yields the trisodium salt of α-ADA .
Chemical Reactions Analysis
Reactions:: N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type.
Major Products:: The major products formed from these reactions vary based on the reaction conditions and the specific functional groups involved.
Scientific Research Applications
N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine finds applications in:
Chemistry: As a complexing agent in analytical chemistry and metal ion separation.
Biology: In studies involving metal ions and their interactions with biomolecules.
Medicine: For targeted drug delivery and imaging.
Industry: In water treatment and as a chelating agent for metal removal.
Mechanism of Action
The compound’s mechanism of action involves its ability to form stable chelate complexes with metal ions. These complexes can influence biological processes, such as enzyme activity and cellular signaling pathways.
Comparison with Similar Compounds
N,N-Bis(carboxymethyl)-4-isothiocyanatophenylalanine stands out due to its improved biodegradability compared to the isomeric β-alaninediacetic acid. Other similar compounds include nitrilotriacetic acid (NTA) .
Properties
CAS No. |
131322-70-8 |
|---|---|
Molecular Formula |
C14H14N2O6S |
Molecular Weight |
338.34 g/mol |
IUPAC Name |
2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O6S/c17-12(18)6-16(7-13(19)20)11(14(21)22)5-9-1-3-10(4-2-9)15-8-23/h1-4,11H,5-7H2,(H,17,18)(H,19,20)(H,21,22) |
InChI Key |
QRFPXJDUDVFKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N(CC(=O)O)CC(=O)O)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


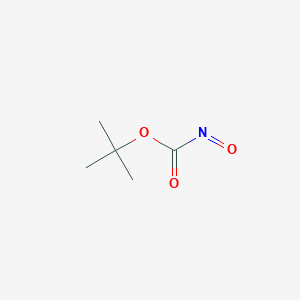
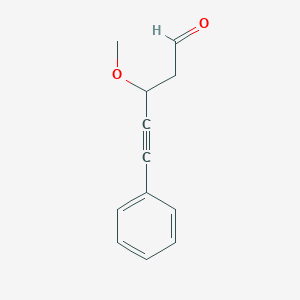
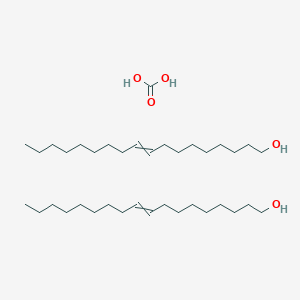
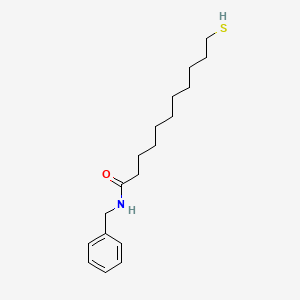
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
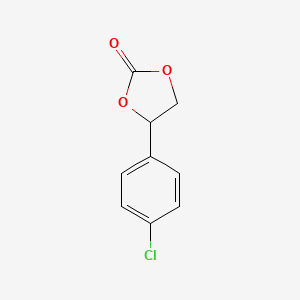
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
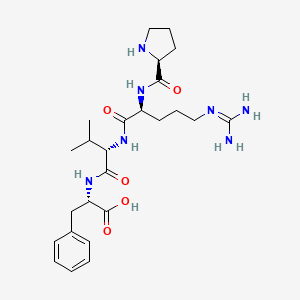
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
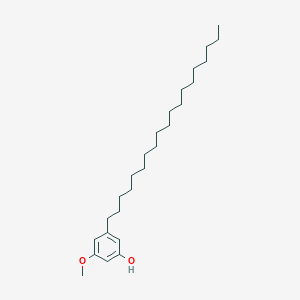
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)


